molecular formula C15H21N3O B15120492 N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B15120492
M. Wt: 259.35 g/mol
InChI Key: FODXZPDMFMNMKD-UHFFFAOYSA-N
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Description

N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 4-pyridylmethyl chloride with piperidine to form the pyridin-4-ylmethylpiperidine intermediate. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine ring but lacks the piperidine and cyclopropane groups.

    N-(6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a piperazine ring instead of piperidine and has a benzamide group.

Uniqueness

N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its combination of a piperidine ring, a pyridine ring, and a cyclopropane carboxamide group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[1-(pyridin-4-ylmethyl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H21N3O/c19-15(13-3-4-13)17-14-2-1-9-18(11-14)10-12-5-7-16-8-6-12/h5-8,13-14H,1-4,9-11H2,(H,17,19)

InChI Key

FODXZPDMFMNMKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=NC=C2)NC(=O)C3CC3

Origin of Product

United States

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